2-Methyl-2-(methylamino)propan-1-ol

Description

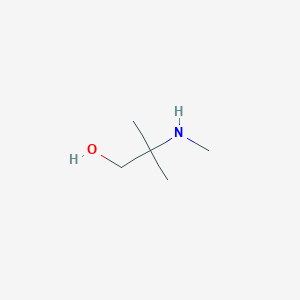

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(methylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(2,4-7)6-3/h6-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYBRZAQMRWQOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329684 | |

| Record name | 2-methyl-2-(methylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27646-80-6 | |

| Record name | 2-Methyl-2-(methylamino)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27646-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-methylamino-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027646806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methyl-2-(methylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-2-METHYLAMINO-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHE79J5KHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2-(methylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2-(methylamino)propan-1-ol (CAS No. 27646-80-6), a versatile building block in organic synthesis with significant applications in the pharmaceutical industry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, outlines analytical methodologies for its characterization, and explores its role as a key intermediate in the development of therapeutic agents, notably as a precursor to Cannabinoid Receptor 2 (CB2) modulators. Included are detailed data presentations and mandatory visualizations to facilitate understanding and practical application in a research and development setting.

Chemical and Physical Properties

This compound is a chiral amino alcohol. Its properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 27646-80-6 | [1][2][3] |

| Molecular Formula | C₅H₁₃NO | [1][2] |

| Molecular Weight | 103.16 g/mol | [2] |

| IUPAC Name | This compound | [2][3] |

| Boiling Point | 162 °C | |

| Density | 0.878 g/cm³ | |

| Flash Point | 62 °C | |

| Vapor Pressure | 0.755 mmHg at 25°C | [4] |

| Refractive Index | 1.429 | [4] |

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of 1-chloro-2-methyl-2-propanol with methylamine. The following protocol is based on established microwave-assisted synthesis methods which offer rapid and efficient reaction conditions.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

-

1-chloro-2-methyl-2-propanol

-

40% solution of methylamine in methanol

-

Acetonitrile

-

Saturated sodium bicarbonate solution

-

Microwave synthesis reactor (e.g., CEM Discover)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a microwave reaction vessel, dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol, 103 µL) in a 40% solution of methylamine in methanol (0.5 mL).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 100°C with 100W of microwave power for 15 minutes.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Transfer the reaction mixture to a round-bottom flask and remove the solvent by vacuum distillation using a rotary evaporator.

-

To the resulting residue, add acetonitrile (3 mL) to precipitate any solid byproducts.

-

Filter the mixture to remove the precipitated solid.

-

To the filtrate, add a few drops of saturated sodium bicarbonate solution.

-

Remove the solvent from the filtrate by vacuum distillation to yield crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

-

A mixture of acetonitrile and water, with a small amount of phosphoric acid as a modifier. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.

General Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

-

Analysis: Inject the standards and samples onto the HPLC system. The retention time and peak area are used for identification and quantification, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expect signals corresponding to the hydroxyl proton, the methylene protons adjacent to the hydroxyl group, the methyl protons on the nitrogen, and the two equivalent methyl groups on the quaternary carbon.

-

¹³C NMR: Expect distinct signals for the methylene carbon, the quaternary carbon, the methyl carbon attached to the nitrogen, and the two equivalent methyl carbons.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds due to its bifunctional nature, containing both a nucleophilic secondary amine and a primary alcohol.

Precursor to Cannabinoid Receptor 2 (CB2) Modulators

This compound is utilized in the synthesis of CB2 receptor modulators. These modulators are of significant interest for their potential therapeutic applications in treating pain, inflammation, and neurodegenerative diseases, without the psychoactive effects associated with CB1 receptor activation. The synthesis of these modulators often involves the reaction of the secondary amine of this compound with a suitable electrophile to build the final drug scaffold.

Signaling Pathway of CB2 Receptor Agonists

CB2 receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, the receptor initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA). Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway. This signaling ultimately leads to the modulation of immune cell function, reducing inflammation and pain.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][7]

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined properties and versatile reactivity make it an attractive starting material for the synthesis of complex, biologically active molecules. This guide has provided essential technical information to support its use in research and development, with a particular focus on its application as a precursor to novel therapeutics targeting the CB2 receptor. Researchers and scientists are encouraged to consider the detailed protocols and data presented herein for their synthetic and analytical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. US8362279B2 - Process for pure duloxetine hydrochloride - Google Patents [patents.google.com]

- 7. Duloxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-(methylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-(methylamino)propan-1-ol is a beta-amino alcohol that serves as a versatile building block in organic synthesis and medicinal chemistry.[1] Its structure, which incorporates a primary alcohol and a secondary amine, makes it a valuable intermediate for creating more complex molecules, including heterocyclic compounds and pharmaceutical agents.[1] A thorough understanding of its physicochemical properties is essential for its effective application in research and development, particularly in areas such as reaction kinetics, formulation development, and pharmacokinetic profiling.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details standard experimental protocols for their determination, and presents a logical workflow for its characterization.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃NO | [2][3] |

| Molecular Weight | 103.16 g/mol | [2][3] |

| Appearance | Colorless to Yellow Liquid or Semi-Solid | |

| Melting Point | 49 °C | [4] |

| Boiling Point | 162 °C | [2][4][5] |

| Density | 0.878 g/cm³ | [2][5][6] |

| Flash Point | 62 °C | [2][4][5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2][5] |

| pKa (Predicted) | 15.90 ± 0.10 | [2] |

| logP (Computed) | -0.3 | [3][7] |

| Vapor Pressure | 0.755 mmHg at 25°C | [6] |

| Refractive Index | 1.429 | [6] |

| InChI Key | LHYBRZAQMRWQOJ-UHFFFAOYSA-N | [1][3] |

| SMILES | CC(C)(CO)NC | [3] |

| CAS Number | 27646-80-6 | [1][2] |

Experimental Protocols

Detailed experimental protocols for the determination of the key physicochemical properties of this compound are outlined below. These represent standard methodologies widely used in the field.

Melting Point Determination

The melting point is determined using a digital melting point apparatus. A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the heating block of the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Boiling Point Determination

The boiling point is determined using the distillation method. The compound is placed in a round-bottom flask with a few boiling chips. A distillation apparatus is assembled, including a condenser and a collection flask. The flask is heated, and the temperature is recorded when the liquid is boiling and the vapor temperature is stable. This stable temperature is the boiling point. For small quantities, a micro-boiling point determination method can be used.

Density Measurement

The density of liquid this compound is measured using a pycnometer or a digital density meter. The pycnometer is first weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, allowing for the calculation of the density (mass/volume). A digital density meter provides a direct reading of the density after injecting the sample.

Solubility Assessment

The solubility is determined by the equilibrium solubility method. An excess amount of the compound is added to a known volume of the solvent (e.g., chloroform, methanol, water) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration. A known concentration of the compound is dissolved in water or a suitable solvent mixture. The solution is then titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the half-equivalence point of the titration curve.

LogP (Octanol-Water Partition Coefficient) Determination

The logP value is experimentally determined using the shake-flask method. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to separate the layers. The concentration of the compound in both the n-octanol and water layers is measured using an appropriate analytical method. The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound such as this compound.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. 2-Methyl-2-methylamino-1-propanol | C5H13NO | CID 422780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. 27646-80-6 CAS MSDS (1-Propanol, 2-methyl-2-(methylamino)-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound| CAS:#27646-80-6 -Letopharm Limited [letopharm.com]

- 7. 2-Methyl-1-(methylamino)propan-2-ol | C5H13NO | CID 13432442 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-(methylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Methyl-2-(methylamino)propan-1-ol, a versatile building block in organic synthesis and a key intermediate in the preparation of various pharmaceutical compounds. This document details three distinct synthetic routes, offering granular experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a bifunctional molecule containing both a secondary amine and a primary alcohol. This structural arrangement makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including ligands for catalysis and pharmacologically active agents. This guide explores its synthesis via three distinct pathways: direct synthesis from a halogenated precursor, a chiral approach starting from a natural amino acid, and the methylation of a primary amino alcohol intermediate.

Synthesis Pathways

Pathway 1: Direct Synthesis from 1-chloro-2-methyl-2-propanol

This one-step synthesis offers a direct and efficient route to this compound through the nucleophilic substitution of a chloroalkane with methylamine. The use of microwave irradiation accelerates the reaction, significantly reducing the reaction time.

Experimental Protocol:

A solution of 1-chloro-2-methyl-2-propanol (1.00 mmol, 103 µL) in a 40% solution of methylamine in methanol (0.5 mL) is prepared in a microwave-safe vessel. The mixture is then subjected to microwave irradiation at 100°C and 100W for 15 minutes in a CEM Discover microwave synthesizer. After cooling to ambient temperature, the solvent is removed under reduced pressure. Acetonitrile (3 mL) is added to the residue, and the precipitated solid (methylamine hydrochloride) is removed by filtration. A few drops of a sodium bicarbonate solution are added to the filtrate, and the solvent is again removed by vacuum distillation to yield the crude this compound.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1-chloro-2-methyl-2-propanol | [1] |

| Reagent | 40% Methylamine in Methanol | [1] |

| Reaction Time | 15 minutes | [1] |

| Temperature | 100°C (Microwave) | [1] |

| Yield | Not explicitly stated, crude product obtained | [1] |

Reaction Workflow:

Pathway 2: Chiral Synthesis from L-Alanine

This pathway outlines the synthesis of the enantiomerically pure (2S)-2-(methylamino)propan-1-ol, also known as (S)-N-methylalaninol, starting from the readily available chiral pool amino acid, L-alanine. This multi-step process involves the reduction of the carboxylic acid functionality to a primary alcohol, followed by N-methylation of the resulting amino alcohol.

Experimental Protocols:

Step 1: Reduction of L-Alanine Ester to L-Alaninol

The synthesis of L-alaninol can be achieved by the reduction of an L-alanine ester. For instance, L-alanine ethyl ester hydrochloride can be reduced using sodium borohydride in a mixed solvent system. A solution of L-alanine ethyl ester hydrochloride (1.0 mol) in ethanol (560 mL) is added dropwise over 5 hours to a solution of sodium borohydride (3.0 mol) in cold water (560 mL) at 20°C. The reaction is aged at 20-28°C to completion. Excess sodium borohydride is quenched with acetone. Ethyl acetate (1000 mL) is added, and the precipitated inorganic salts are filtered off. The aqueous layer of the filtrate is extracted with ethyl acetate (600 mL). The combined organic layers are dried and concentrated under reduced pressure, followed by vacuum distillation to yield L-alaninol.[2]

Step 2: N-Methylation of L-Alaninol via Eschweiler-Clarke Reaction

The resulting L-alaninol can be N-methylated using the Eschweiler-Clarke reaction. A general procedure involves treating the primary amine with excess formic acid and formaldehyde. To the L-alaninol (0.2 mmol), formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq) are added. The mixture is heated at 80°C for 18 hours. After cooling, water and 1M HCl are added, and the mixture is extracted with dichloromethane. The aqueous phase is then basified to pH 11 and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate and concentrated. The crude product can be purified by column chromatography to afford (2S)-2-(methylamino)propan-1-ol.[3]

Quantitative Data:

| Parameter | Step 1: Reduction | Step 2: N-Methylation | Reference |

| Starting Material | L-Alanine Ethyl Ester HCl | L-Alaninol | [2][3] |

| Key Reagents | Sodium Borohydride | Formic Acid, Formaldehyde | [2][3] |

| Reaction Time | > 5 hours | 18 hours | [2][3] |

| Temperature | 20-28°C | 80°C | [2][3] |

| Yield | High (not specified) | Up to 98% (general procedure) | [2][3] |

Synthesis Workflow:

Pathway 3: N-Methylation of 2-Amino-2-methyl-1-propanol

This pathway involves the synthesis of the precursor 2-amino-2-methyl-1-propanol, followed by its N-methylation to yield the target compound. The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary amines without the formation of quaternary ammonium salts.[4]

Experimental Protocol:

Step 1: Synthesis of 2-Amino-2-methyl-1-propanol (Illustrative Example)

Numerous methods exist for the synthesis of 2-amino-2-methyl-1-propanol. One common industrial method involves the reaction of 2-nitropropane with formaldehyde followed by reduction.

Step 2: N-Methylation via Eschweiler-Clarke Reaction

A general procedure for the Eschweiler-Clarke reaction can be applied to 2-amino-2-methyl-1-propanol. To the primary amine (1.0 eq), an excess of formic acid and formaldehyde are added. The reaction mixture is heated, typically near the boiling point of the aqueous solution, until the reaction is complete.[4] The reaction proceeds through the formation of an imine with formaldehyde, which is then reduced by formic acid, releasing carbon dioxide. This process is repeated to achieve dimethylation of a primary amine, but for the synthesis of a monomethylated product, the stoichiometry of formaldehyde would need to be carefully controlled. However, the Eschweiler-Clarke reaction is known to favor the formation of the tertiary amine when starting from a primary amine.[4] Therefore, achieving high selectivity for the monomethylated product may require alternative N-methylation strategies. For the purpose of this guide, a general Eschweiler-Clarke procedure is presented.

To 2-amino-2-methyl-1-propanol (0.2 mmol), formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq) are added. The mixture is heated at 80°C for 18 hours. After cooling, the workup involves an acid-base extraction to isolate the methylated amine.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Amino-2-methyl-1-propanol | [3] |

| Reagents | Formic Acid, Formaldehyde | [3] |

| Reaction Time | 18 hours | [3] |

| Temperature | 80°C | [3] |

| Yield | High (general procedure, up to 98%) | [3] |

Logical Relationship:

Conclusion

This technical guide has detailed three distinct and viable synthetic pathways for the preparation of this compound. The choice of a particular pathway will depend on factors such as the desired stereochemistry, available starting materials, and scalability. The direct synthesis from 1-chloro-2-methyl-2-propanol offers a rapid and straightforward route to the racemic product. The synthesis from L-alanine provides access to the enantiomerically pure (2S)-enantiomer, which is often crucial for pharmaceutical applications. Finally, the N-methylation of the readily available 2-amino-2-methyl-1-propanol presents a versatile approach, although control of the degree of methylation may require careful optimization. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

- 1. The Versatile Role of L-Alaninol in Chemical Synthesis and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

- 2. L-Alaninol synthesis - chemicalbook [chemicalbook.com]

- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Methyl-2-(methylamino)propan-1-ol: Structural Formula, Isomers, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-2-(methylamino)propan-1-ol, a secondary amino alcohol with applications in organic synthesis. The document details its structural formula, explores its constitutional isomers, and presents key physicochemical data.

Structural Formula and Physicochemical Properties

This compound, with the chemical formula C₅H₁₃NO, is a secondary amino alcohol.[1] Its structure features a propane backbone with a hydroxyl group on the first carbon and a methylamino group and two methyl groups on the second carbon.

The structural formula is as follows:

Synonyms: N-(2-Hydroxy-1,1-dimethylethyl)-N-methylamine, 2-Methylamino-2-methyl-1-propanol[1]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | [1] |

| Molar Mass | 103.16 g/mol | [1] |

| CAS Number | 27646-80-6 | [1] |

| Boiling Point | 162 °C | |

| Density | 0.878 g/cm³ | |

| Flash Point | 62 °C | |

| SMILES | CC(C)(CO)NC | [1] |

| InChI | InChI=1S/C5H13NO/c1-5(2,4-7)6-3/h6-7H,4H2,1-3H3 | [1] |

Note on Chirality: this compound is an achiral molecule as it does not possess a stereocenter. The central carbon atom (C2) is bonded to two identical methyl groups, precluding the possibility of enantiomers.

Isomers of this compound

The molecular formula C₅H₁₃NO encompasses a wide variety of constitutional isomers. These isomers share the same molecular formula but differ in the connectivity of their atoms. The major classes of isomers for this formula include other amino alcohols, as well as ethers and amines with different substitution patterns.

A logical diagram illustrating the classification of some of the constitutional isomers of C₅H₁₃NO is provided below. This diagram focuses on the relationship between the parent compound and its positional and functional isomers.

Caption: Classification of Isomers of C₅H₁₃NO.

Experimental Protocols

Synthesis of 2-Methyl-1-(methylamino)propan-2-ol:

-

Reaction: 1-chloro-2-methyl-2-propanol is reacted with a 40% solution of methylamine in methanol.

-

Conditions: The reaction mixture is stirred at 100°C for 15 minutes in a microwave synthesizer.

-

Work-up: After cooling, the solvent is removed by vacuum distillation. Acetonitrile is added to precipitate any solid byproducts, which are then filtered off. A sodium bicarbonate solution is added to the filtrate, and the solvent is again removed under vacuum to yield the crude product.

It is important to note that numerous synthetic strategies exist for the preparation of the related compound 2-Amino-2-methyl-1-propanol . These methods include the reaction of 2-nitropropane with formaldehyde followed by reduction, and the hydrolysis of 2,2-dimethylaziridine.[2]

Spectroscopic Data

Detailed ¹H and ¹³C NMR spectral data for this compound can be found in spectral databases such as SpectraBase, which is accessible through PubChem (CID 422780).[1] Analysis of the NMR spectra of the related compound, 2-methylpropan-1-ol, can provide a reference for interpreting the spectra of the target molecule. The ¹H NMR spectrum of 2-methylpropan-1-ol shows four distinct proton environments, and its ¹³C NMR spectrum displays three distinct carbon environments.

Conclusion

This compound is a structurally simple secondary amino alcohol with a number of constitutional isomers. While detailed experimental protocols for its synthesis are not widely published, methods for related compounds suggest potential synthetic pathways. This guide provides a foundational understanding of the structural and isomeric properties of this compound, which is valuable for researchers in organic synthesis and drug development. Further research into its synthesis and potential applications is warranted.

References

Spectroscopic Profile of 2-Methyl-2-(methylamino)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-2-(methylamino)propan-1-ol (CAS No. 27646-80-6). Due to the limited availability of published experimental spectra for this specific compound, this guide combines predicted spectroscopic data based on its chemical structure with established experimental protocols for the acquisition of such data. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Chemical Structure and Properties

This compound is a bifunctional organic molecule containing a primary alcohol and a secondary amine group. Its structure lends it to applications as a building block in organic synthesis.[1][2]

| Property | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 27646-80-6[2][3] |

| Molecular Formula | C₅H₁₃NO[2][3] |

| Molecular Weight | 103.16 g/mol [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Based on the structure of this compound, the following ¹H and ¹³C NMR signals are predicted.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.45 | Singlet | 3H | N-CH₃ |

| ~ 3.30 | Singlet | 2H | CH₂ -OH |

| ~ 1.10 | Singlet | 6H | -C(CH₃ )₂ |

| Variable | Broad Singlet | 2H | NH and OH |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 30.0 | N-C H₃ |

| ~ 23.0 | -C(C H₃)₂ |

| ~ 55.0 | -C (CH₃)₂ |

| ~ 70.0 | C H₂-OH |

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of small organic molecules is as follows:[4]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse program with a 30° pulse and a relaxation delay of 1-2 seconds is typically used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for each carbon environment.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 2960 - 2850 | Strong | C-H stretching (sp³ C-H) |

| 1470 - 1450 | Medium | C-H bending |

| 1150 - 1050 | Strong | C-O stretching (primary alcohol) |

| 1100 - 1000 | Medium | C-N stretching |

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like this compound, the following "neat" sample preparation is common:[5]

-

Sample Preparation: Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Assembly: Place a second salt plate on top of the first, creating a thin liquid film between them.

-

Data Acquisition: Place the sandwiched plates in the sample holder of an FT-IR spectrometer and acquire the spectrum.

-

Cleaning: After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., isopropanol or acetone) and store them in a desiccator.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

A low-resolution mass spectrum obtained via electron ionization (EI) would be expected to show the following key fragments. A high-resolution mass spectrum of the protonated molecule has been reported with an m/z of 104 [M+H]⁺.[6]

| m/z | Interpretation |

| 103 | [M]⁺ (Molecular Ion) |

| 88 | [M - CH₃]⁺ |

| 72 | [M - CH₂OH]⁺ |

| 58 | [CH₃-NH-C(CH₃)₂]⁺ |

| 44 | [CH₂=NH-CH₃]⁺ |

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for volatile amines like this compound.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a low-polarity column). The oven temperature is programmed to ramp up to ensure separation of the analyte from the solvent and any impurities.

-

MS Detection: The eluent from the GC column is introduced into the ion source of a mass spectrometer (typically using electron ionization). The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. 2-Methyl-2-methylamino-1-propanol | C5H13NO | CID 422780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 1-Propanol, 2-methyl-2-(methylamino)- | 27646-80-6 [chemicalbook.com]

Molecular weight and formula of 2-Methyl-2-(methylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Methyl-2-(methylamino)propan-1-ol, with a focus on its relevance in medicinal chemistry and drug development.

Core Compound Properties

This compound is a chiral amino alcohol that serves as a versatile building block in organic synthesis. Its chemical structure, formula, and key identifiers are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 27646-80-6[1][2][3][4][5] |

| Chemical Formula | C₅H₁₃NO[4][5] |

| Molecular Weight | 103.16 g/mol [6] |

| Canonical SMILES | CC(C)(CO)NC |

| InChI Key | LHYBRZAQMRWQOJ-UHFFFAOYSA-N[2][3] |

Physical and Chemical Properties:

| Property | Value |

| Appearance | Colorless to pale yellow liquid or semi-solid[1][2] |

| Boiling Point | 162.2 °C at 760 mmHg[7][8] |

| Density | 0.878 g/cm³[7][8] |

| Flash Point | 62 °C[8] |

| Solubility | Soluble in water, chloroform (slightly), and methanol (slightly)[1] |

Synthesis and Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its bifunctional nature, containing both a nucleophilic secondary amine and a primary alcohol, allows for a variety of chemical transformations.

One notable application of a structurally related isomer, 2-Methyl-1-(methylamino)propan-2-ol, is in the synthesis of potent and selective cannabinoid receptor 2 (CB2) modulators. These compounds are of significant interest for their potential therapeutic effects in treating pain, inflammation, and neurodegenerative diseases, without the psychoactive side effects associated with CB1 receptor activation.

Experimental Protocol: Synthesis of a CB2 Receptor Modulator

The following is a detailed experimental protocol for the synthesis of a thiophene-based CB2 receptor modulator, adapted from methodologies reported for analogous compounds. This multi-step synthesis highlights the utility of amino alcohols like this compound as key building blocks.

Step 1: Synthesis of 2-Methyl-1-(methylamino)propan-2-ol (Isomer of the title compound)

-

Reactants: 1-chloro-2-methyl-2-propanol, 40% solution of methylamine in methanol.

-

Procedure: 1-chloro-2-methyl-2-propanol (1.00 mmol) is dissolved in a 40% solution of methylamine in methanol (0.5 mL). The mixture is stirred at 100°C for 15 minutes under 100W microwave irradiation. After cooling, the solvent is removed by vacuum distillation. Acetonitrile (3 mL) is added to precipitate any solid byproducts, which are then removed by filtration. A few drops of sodium bicarbonate solution are added to the filtrate, and the solvent is again removed under vacuum to yield the crude product.

Step 2: Amide Coupling to form the final CB2 Receptor Modulator

-

Reactants: [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone, 2-methyl-1-(methylamino)propan-2-ol, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSC·HCl), and 1-Hydroxybenzotriazole hydrate (HOBt·H₂O).

-

Procedure: [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone (0.3 mmol) is dissolved in dimethylformamide (DMF, 1.0 mL). To this solution, 2-methyl-1-(methylamino)propan-2-ol (0.45 mmol), WSC·HCl (86 mg, 0.45 mmol), and HOBt·H₂O (69 mg, 0.45 mmol) are added. The reaction mixture is stirred at 60°C for 2 hours. After cooling to room temperature, water is added, and the product is extracted with ethyl acetate. The organic layer is washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under vacuum.

-

Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient (50/50 to 10/90) to yield the final compound, 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide.

Experimental Workflow Diagram

The logical flow of the synthesis of the CB2 receptor modulator is depicted in the following diagram.

Cannabinoid Receptor 2 (CB2) Signaling Pathway

Activation of the CB2 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. While specific signaling data for compounds derived from this compound is not currently available in the public domain, the general signaling pathway for CB2 receptor agonists is well-established.

Upon agonist binding, the CB2 receptor couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream of this, several other signaling pathways are modulated, including the mitogen-activated protein kinase (MAPK) cascade and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis.

The following diagram illustrates the key signaling events following CB2 receptor activation.

Quantitative Data

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and causes skin and serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[10] For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[9][11]

References

- 1. CAS 27646-80-6: 2-Methyl-2-(methylamino)-1-propanol [cymitquimica.com]

- 2. This compound | 27646-80-6 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-Methyl-2-(methylamino)-1-propanol 95% | CAS: 27646-80-6 | AChemBlock [achemblock.com]

- 5. 27646-80-6[this compound]- Acmec Biochemical [acmec.com.cn]

- 6. 2-Methyl-2-methylamino-1-propanol | C5H13NO | CID 422780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound| CAS:#27646-80-6 -Letopharm Limited [letopharm.com]

- 8. chembk.com [chembk.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. spectrumchemical.com [spectrumchemical.com]

Physicochemical Properties of 2-Methyl-2-(methylamino)propan-1-ol: A Technical Guide

This technical guide provides a comprehensive overview of the boiling and melting points of the chemical compound 2-Methyl-2-(methylamino)propan-1-ol (CAS No. 27646-80-6). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data and standardized experimental methodologies.

Core Physicochemical Data

The experimentally determined boiling and melting points for this compound are summarized in the table below. These values are critical for the handling, processing, and formulation of this compound.

| Property | Value | Conditions |

| Boiling Point | 162-162.2 °C | at 760 mmHg |

| Melting Point | 49 °C | - |

Experimental Protocols

The determination of accurate boiling and melting points is fundamental to the characterization of a chemical substance. The following sections detail the standardized methodologies for these measurements, primarily referencing the guidelines established by the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. The presence of impurities can lower and broaden the melting point range. Several methods are recognized for this determination, with the capillary method being the most common.[1][2]

Principle of the Capillary Method:

A small, powdered sample of the substance is packed into a thin-walled glass capillary tube.[3] This tube is then placed in a heating apparatus, often a metal block or a liquid bath, alongside a calibrated thermometer.[2] The temperature is gradually increased, and the range from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample becomes a clear liquid is recorded as the melting point range.[4]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube, digital melting point device)

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer or temperature sensor

-

Sample pulverizer (if necessary)

Procedure:

-

Sample Preparation: The test substance is dried and finely powdered.

-

Capillary Packing: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped or dropped through a larger tube to compact the sample at the sealed end to a height of 2-4 mm.[3]

-

Measurement: The packed capillary is placed in the melting point apparatus. The temperature is raised at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) starting from a temperature about 10-15 °C below the approximate value.[4]

-

Observation: The temperatures at the beginning and end of the melting process are recorded.

Other recognized methods include differential scanning calorimetry (DSC) and differential thermal analysis (DTA), which measure the energy changes associated with the phase transition.[5][6][7]

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9] Several methods are available for its determination, including distillation, the dynamic method, and the Siwoloboff method.[8]

Principle of the Siwoloboff (Capillary) Method:

This micro-method involves placing a small amount of the liquid into a test tube, along with an inverted, sealed-end capillary tube.[10] The setup is heated, and as the temperature rises, the air trapped in the capillary is expelled, followed by the vapor of the substance, resulting in a steady stream of bubbles.[11] The heat source is then removed. The boiling point is the temperature at which the bubble stream ceases and the liquid begins to be drawn up into the capillary tube.[10][11]

Apparatus:

-

Heating bath or block

-

Test tube

-

Capillary tube (sealed at one end)

-

Calibrated thermometer or temperature sensor

Procedure:

-

Sample Preparation: A small volume of the liquid substance is placed in the test tube.

-

Assembly: A capillary tube, sealed at one end, is placed open-end-down into the liquid. The test tube is affixed to a thermometer.

-

Measurement: The assembly is heated. A continuous stream of bubbles will emerge from the capillary as the boiling point is approached and reached.[11]

-

Observation: The heating is discontinued, and the temperature is allowed to fall slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

For larger sample volumes, a simple distillation apparatus can be used, where the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[12]

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination and verification of key physical properties of a chemical substance, such as its melting and boiling points.

Caption: Workflow for Physicochemical Characterization.

References

- 1. westlab.com [westlab.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. southalabama.edu [southalabama.edu]

- 5. oecd.org [oecd.org]

- 6. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 7. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. vernier.com [vernier.com]

Solubility Profile of 2-Methyl-2-(methylamino)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-2-(methylamino)propan-1-ol, a versatile building block in organic synthesis. Due to a lack of extensive, publicly available quantitative data, this document focuses on qualitative solubility information derived from available literature and the physicochemical properties of analogous compounds. Furthermore, a detailed, generalized experimental protocol for determining the precise solubility of this compound in various solvents is presented, adhering to established methodologies such as the shake-flask method. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are considering the use of this compound in their work.

Introduction

This compound (CAS No: 27646-80-6) is a beta-amino alcohol that serves as a crucial intermediate in the synthesis of more complex molecules.[1] Its bifunctional nature, containing both a primary alcohol and a secondary amine group, makes it a valuable precursor for a variety of chemical transformations.[1] Understanding its solubility in different solvents is a critical first step for its effective use in reaction chemistry, formulation development, and purification processes. This guide summarizes the available solubility information and provides a robust framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₃NO |

| Molecular Weight | 103.16 g/mol [1] |

| Appearance | Colorless to Yellow Liquid or Semi-Solid or Solid |

| Boiling Point | 162 °C[2] |

| Melting Point | 24 - 28 °C[3] |

| Density | 0.934 g/cm³ at 25 °C[3] |

| Flash Point | 62 °C[2] |

Solubility Data

Quantitative solubility data for this compound is not widely available in published literature. However, qualitative descriptions and the principle of "like dissolves like" provide valuable insights into its expected solubility profile.

Qualitative Solubility

The presence of both a polar hydroxyl (-OH) group and a secondary amine (-NHCH₃) group suggests that this compound will exhibit good solubility in polar solvents. One source explicitly states that the compound is slightly soluble in chloroform and methanol.[2][4]

Based on the behavior of structurally similar compounds like 2-(dimethylamino)-2-methyl-propan-1-ol and 2-amino-2-methyl-1-propanol, a more detailed qualitative solubility profile can be inferred. 2-(dimethylamino)-2-methyl-propan-1-ol is reported to be soluble in polar solvents such as water and alcohols due to its ability to form hydrogen bonds.[5] Similarly, 2-amino-2-methyl-1-propanol is described as being miscible with water and soluble in alcohols.

The following table summarizes the expected qualitative solubility of this compound in various solvent classes.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Miscible | The hydroxyl and amino groups can act as both hydrogen bond donors and acceptors, leading to strong interactions with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile | Likely Soluble | The permanent dipole of these solvents can interact favorably with the polar functional groups of the solute. |

| Halogenated | Chloroform, Dichloromethane | Slightly Soluble to Soluble | The compound is stated to be slightly soluble in chloroform.[2][4] These solvents can engage in dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The significant difference in polarity between the solute and these solvents will likely result in poor solvation. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a well-defined experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.

Principle

The shake-flask method involves equilibrating a surplus of the solid solute with the solvent of interest at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

Commercial Availability and Research Applications of 2-Methyl-2-(methylamino)propan-1-ol: A Technical Guide

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial availability and key research applications of 2-Methyl-2-(methylamino)propan-1-ol (CAS No: 27646-80-6). This versatile beta-amino alcohol is a valuable building block in synthetic organic and medicinal chemistry, primarily utilized as a precursor and intermediate in the synthesis of complex molecules and pharmaceutical agents.[1]

Commercial Suppliers and Product Specifications

This compound is available for research purposes from several chemical suppliers. The purity and available quantities vary by supplier, and it is crucial to select the appropriate grade for a given application. The products are intended for research use only and not for human or veterinary applications.[1][2]

Below is a summary of offerings from selected commercial suppliers. Researchers should verify the specifications with the supplier before ordering.

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |

| AChemBlock | 2-Methyl-2-(methylamino)-1-propanol | 27646-80-6 | 95% | C₅H₁₃NO | 103.17 |

| BenchChem | This compound | 27646-80-6 | High-Purity | C₅H₁₃NO | 103.16 |

| CP Lab Chemicals | This compound | 27646-80-6 | min 95% | C₅H₁₃NO | 103.17 |

Key Research Applications

The bifunctional nature of this compound, featuring both a tertiary amine and a primary alcohol, makes it a strategic intermediate for synthesizing more complex chemical structures, including heterocycles and pharmaceutical compounds.[1]

A significant application is in the development of novel therapeutic agents.[1] For instance, it is a key reagent in the preparation of Cannabinoid Receptor 2 (CB2) modulators.[3] These modulators are investigated for the treatment and prevention of various forms of pain, such as neuropathic, inflammatory, and cancer-related pain.[3]

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following protocols are based on established synthesis and application methods found in the literature.

Protocol 1: Synthesis of this compound

This protocol describes a microwave-assisted synthesis from 1-chloro-2-methyl-2-propanol.[1][3]

Materials:

-

1-chloro-2-methyl-2-propanol

-

40% solution of methylamine in methanol

-

Acetonitrile

-

Sodium bicarbonate solution

-

Microwave chemical synthesis device (e.g., CEM Discover)

Procedure:

-

Dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol, 103 µL) in a 40% solution of methylamine in methanol (0.5 mL).[3]

-

Stir the mixture in a microwave reactor at 100°C with 100W of power for 15 minutes.[3]

-

After the reaction, cool the mixture to room temperature.[3]

-

Remove the solvent via vacuum distillation.[3]

-

Add acetonitrile (3 mL) to the residue to precipitate solids, which are then removed by filtration.[3]

-

Add a few drops of sodium bicarbonate solution to the filtrate.[3]

-

Remove the solvent again by vacuum distillation to obtain the crude product of this compound.[3]

Caption: Workflow for the synthesis of this compound.

Protocol 2: Application in the Synthesis of a CB2 Receptor Modulator

This protocol outlines the use of this compound in an amide coupling reaction.[3]

Materials:

-

Starting material (e.g., a substituted thiophene-2-carboxamide)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSC·HCl)

-

Hydroxybenzotriazole hydrate (HOBt·H₂O)

-

Ethyl acetate

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the starting carboxylic acid (0.3 mmol) in DMF (1.0 mL).[3]

-

Add this compound (0.45 mmol).[3]

-

Add the coupling reagents WSC·HCl (86 mg, 0.45 mmol) and HOBt·H₂O (69 mg, 0.45 mmol).[3]

-

Stir the reaction mixture at 60°C for 2 hours.[3]

-

Cool the mixture to room temperature and add water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by vacuum distillation to yield the final CB2 receptor modulator.

Associated Signaling Pathway: Cannabinoid Receptor 2 (CB2)

CB2 receptors are G-protein coupled receptors (GPCRs) primarily expressed on immune cells.[4] Their activation is linked to anti-inflammatory and analgesic effects. Modulators synthesized using this compound target this pathway. The canonical signaling cascade initiated by a CB2 agonist involves the inhibition of adenylyl cyclase.

Upon agonist binding, the CB2 receptor activates a pertussis toxin-sensitive inhibitory G-protein (Gαi/o).[4] The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC). This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] Reduced cAMP levels result in lower activity of Protein Kinase A (PKA), which in turn modulates downstream transcription factors and cellular responses, often leading to reduced inflammation and neurotransmitter release.[4]

Caption: Simplified signaling pathway of the Cannabinoid Receptor 2 (CB2).

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-2-(methylamino)propan-1-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-(methylamino)propan-1-ol is a versatile bifunctional building block in organic synthesis, prized for its integrated tertiary amine and primary alcohol functionalities within a sterically hindered neopentyl backbone. This structure makes it a valuable intermediate in the preparation of complex molecular architectures, particularly in the development of pharmaceutical agents and other biologically active compounds. Its ability to serve as a precursor to various heterocyclic systems and as a ligand in catalysis underscores its utility in medicinal and process chemistry.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Introduction

This compound, with its distinct structural features, offers synthetic chemists a reliable platform for introducing specific pharmacophoric elements. The tertiary amine provides a basic handle and a point for N-alkylation or salt formation, while the primary alcohol can be readily functionalized or oxidized. The steric hindrance provided by the gem-dimethyl group can influence the stereochemical outcome of reactions at or near the functional groups. This combination of features makes it an attractive starting material for the synthesis of novel therapeutic agents and other high-value chemical entities.

Applications in Organic Synthesis

The primary application of this compound lies in its role as a key intermediate for the synthesis of complex organic molecules. Its bifunctional nature is leveraged to construct heterocyclic systems and to introduce the N-(2-hydroxy-1,1-dimethylethyl)-N-methyl moiety into target structures.

Synthesis of Amide-Containing Biologically Active Molecules

A significant application of this compound is in the synthesis of amide derivatives, many of which exhibit potent biological activity. A notable example is its use in the preparation of Cannabinoid Receptor 2 (CB2) modulators, which are of interest for the treatment of pain and inflammation.

Experimental Protocol: Synthesis of a Thiophene Carboxamide CB2 Receptor Modulator

This protocol details the synthesis of 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide, a potent CB2 receptor modulator.

-

Reaction Scheme:

A solution of [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone (0.3 mmol) in DMF (1.0 mL) is prepared. To this solution are added 2-methyl-1-(methylamino)propan-2-ol (0.45 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSC·HCl, 86 mg, 0.45 mmol), and 1-hydroxybenzotriazole hydrate (HOBt·H2O, 69 mg, 0.45 mmol). The reaction mixture is stirred at 60°C for 2 hours. After cooling to room temperature, water is added to the mixture, and the product is extracted with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent is removed by vacuum distillation. The crude residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 50/50 to 10/90) to afford the desired product.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 69% | [2] |

| Reaction Time | 2 hours | [2] |

| Reaction Temperature | 60°C | [2] |

Potential Application in the Synthesis of N-Methylated Oxazolidinones

While specific literature protocols for the synthesis of N-methyloxazolidinones directly from this compound are not prevalent, the extensive use of the analogous 2-amino-2-methyl-1-propanol in the synthesis of oxazolidinones suggests a strong potential for this application. Oxazolidinones are important chiral auxiliaries and are present in several marketed drugs. The N-methylated variants could offer altered pharmacological profiles or synthetic handles.

Proposed Experimental Protocol: Synthesis of 4,4-Dimethyl-3-methyloxazolidin-2-one

This proposed protocol is based on established methods for the synthesis of oxazolidinones from amino alcohols.

-

Reaction Scheme:

To a solution of this compound in a suitable solvent (e.g., toluene or dioxane), a carbonylating agent such as phosgene, triphosgene, or a dialkyl carbonate (e.g., diethyl carbonate) is added in the presence of a base (e.g., triethylamine or potassium carbonate). The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or GC). Upon completion, the reaction is cooled, filtered to remove any salts, and the solvent is evaporated under reduced pressure. The crude product can be purified by distillation or recrystallization.

Representative Quantitative Data for a Structurally Similar Reaction (Synthesis of 4,4-Dimethyl-2-oxazolidinone):

| Parameter | Value |

| Yield | >90% |

| Reaction Time | 4-12 hours |

| Reaction Temperature | Reflux |

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis offers a rapid and efficient method for the preparation of this compound.

Experimental Protocol: Microwave-Assisted Preparation

This protocol describes a microwave-mediated synthesis from 1-chloro-2-methyl-2-propanol.

-

Reaction Scheme:

1-chloro-2-methyl-2-propanol (103 μL, 1.00 mmol) is dissolved in a 40% solution of methylamine in methanol (0.5 mL). The mixture is stirred at 100°C with 100W of microwave irradiation for 15 minutes in a dedicated microwave chemical synthesis device. After cooling to room temperature, the solvent is removed by vacuum distillation. Acetonitrile (3 mL) is added to the residue, and the precipitated solid is removed by filtration. A sodium bicarbonate solution (10 drops) is added to the filtrate, and the solvent is then removed by vacuum distillation to yield the crude product.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Reaction Time | 15 minutes | [2] |

| Reaction Temperature | 100°C | [2] |

| Microwave Power | 100W | [2] |

Visualized Workflows and Pathways

To further elucidate the synthetic utility of this compound, the following diagrams illustrate key experimental workflows and logical relationships.

Caption: Workflow for the synthesis of a CB2 receptor modulator.

Caption: Proposed synthesis of an N-methyloxazolidinone.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility has been demonstrated in the synthesis of complex, biologically active molecules such as CB2 receptor modulators. Furthermore, its structural similarity to other widely used amino alcohols suggests a broader potential in the synthesis of various heterocyclic systems, including N-methylated oxazolidinones. The development of efficient synthetic methods, such as microwave-assisted protocols, further enhances its accessibility and applicability in research and development settings. These application notes and protocols provide a foundation for the effective utilization of this compound in the synthesis of novel chemical entities.

References

Application Notes and Protocols: 2-Methyl-2-(methylamino)propan-1-ol in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-2-(methylamino)propan-1-ol is a versatile bifunctional building block that has garnered significant interest in medicinal chemistry. Its structure, featuring a primary alcohol and a secondary amine on a sterically hindered neopentyl scaffold, provides a unique platform for the synthesis of diverse and complex molecular architectures. This amino alcohol serves as a valuable starting material for the development of novel therapeutic agents targeting a range of biological pathways. Its utility is particularly evident in the generation of ligands for G-protein coupled receptors (GPCRs), where the specific spatial arrangement of its functional groups can be exploited to achieve high affinity and selectivity. This document provides an overview of its application, with a focus on the development of cannabinoid receptor 2 (CB2) modulators, and includes detailed experimental protocols for the synthesis and evaluation of derivative compounds.

Applications in Medicinal Chemistry: A Case Study in CB2 Receptor Modulation

The endocannabinoid system, and specifically the CB2 receptor, has emerged as a promising therapeutic target for a variety of pathological conditions, including chronic pain, inflammation, and neurodegenerative diseases. The development of selective CB2 receptor modulators is a key objective in the field, as activation of this receptor is not associated with the psychoactive effects mediated by the CB1 receptor. The this compound scaffold has been successfully incorporated into potent and selective CB2 receptor ligands.

One notable example is the synthesis of 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide, a potent CB2 receptor modulator with potential applications in pain management.[1] The 2-hydroxy-2-methylpropyl-N-methylamino moiety, derived from this compound, plays a crucial role in the ligand's interaction with the receptor.

Data Presentation: Comparative Affinity of CB2 Receptor Ligands

To contextualize the potential of derivatives from this building block, the following table summarizes the binding affinities (Ki values) of various ligands for the CB2 receptor. While the specific Ki value for the example compound is not publicly available, this comparative data highlights the potency that can be achieved with different chemical scaffolds targeting the CB2 receptor.

| Compound ID | Scaffold Type | CB2 Ki (nM) | Reference |

| JWH-133 | Naphthalen-1-yl-(1-pentylindol-3-yl)methanone | 3.4 | F. M. Rivas et al., 2013 |

| AM-1241 | (2-iodo-5-nitrophenyl)-[1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl]methanone | 4.6 | L. I. T. I. O. N. et al., 2005 |

| GW-405833 | 1-(4-(morpholinosulfonyl)phenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | 13 | M. G. N. et al., 2005 |

| SER-601 | 2-(2,4-dichlorophenyl)-N-((1S)-1-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide | 21 | S. E. R. et al., 2011 |

| Example Scaffold | Thiophene-2-carboxamide | Data not available | [1] |

Experimental Protocols

Synthesis of a CB2 Receptor Modulator Derivative

This protocol details the synthesis of 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide, a CB2 receptor modulator, utilizing this compound as a key building block.[1]

Materials:

-

[4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone

-

This compound

-

N,N-Dimethylformamide (DMF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSC·HCl)

-

1-Hydroxybenzotriazole hydrate (HOBt·H2O)

-

Ethyl acetate

-

Saturated brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone (0.3 mmol) in DMF (1.0 mL).

-

Add this compound (0.45 mmol), WSC·HCl (86 mg, 0.45 mmol), and HOBt·H2O (69 mg, 0.45 mmol) to the solution.

-

Stir the reaction mixture at 60°C for 2 hours.

-

After cooling to room temperature, add water to the mixture and extract with ethyl acetate.

-

Wash the organic layer with saturated brine and dry over anhydrous magnesium sulfate.

-

Remove the solvent by vacuum distillation.

-

Purify the residue by silica gel column chromatography using a gradient of hexane/ethyl acetate (50/50 to 10/90) to yield the final compound.

General Protocol for a GPCR Functional Assay (Calcium Mobilization)

This protocol describes a general method for assessing the functional activity of a synthesized compound at a Gq-coupled GPCR, such as the CB2 receptor, by measuring intracellular calcium mobilization.

Materials:

-

HEK293 cells stably expressing the human CB2 receptor

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Synthesized test compound

-

Reference agonist (e.g., CP55,940)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Culture: Culture the HEK293-hCB2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at a density of 50,000 cells per well and incubate overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the wells and add the loading buffer. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in HBSS.

-

Calcium Flux Measurement: Place the plate in a fluorescence plate reader. Record the baseline fluorescence for a few seconds.

-

Compound Addition: Use the plate reader's injection system to add the compound dilutions to the wells.

-

Data Acquisition: Continue to record the fluorescence intensity for several minutes to capture the calcium mobilization signal.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Visualizations

Caption: Gq-coupled GPCR signaling pathway for the CB2 receptor.

Caption: General workflow for drug discovery using the building block.

References

Application Notes and Protocols for N-Alkylation of 2-Methyl-2-(methylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the N-alkylation of the secondary amine, 2-Methyl-2-(methylamino)propan-1-ol. N-alkylated amino alcohols are significant structural motifs in medicinal chemistry and drug development. This protocol outlines a reductive amination procedure, a widely utilized and efficient method for the selective N-alkylation of secondary amines.[1][2] The methodology involves the reaction of this compound with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is subsequently reduced in situ to the desired tertiary amine. This approach is favored for its typically high yields and selectivity, minimizing the over-alkylation often associated with direct alkylation methods using alkyl halides.[3]

Introduction

This compound is a bifunctional molecule containing both a secondary amine and a primary alcohol, making it a valuable building block in organic synthesis.[4] The selective N-alkylation of this compound allows for the introduction of various substituents, enabling the synthesis of diverse libraries of compounds for screening in drug discovery programs. Reductive amination is a robust and versatile strategy for forging C-N bonds.[1] This method proceeds under mild conditions and tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. The reaction is typically a one-pot procedure, enhancing its efficiency and practicality in a research and development setting.

Experimental Protocol: Reductive Amination

This protocol describes the N-alkylation of this compound with a representative aldehyde, isobutyraldehyde, using sodium triacetoxyborohydride as the reducing agent.

Materials:

-

This compound

-

Isobutyraldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) plates and developing system (e.g., ethyl acetate/hexanes)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 to 0.2 M.

-

Add isobutyraldehyde (1.1 eq) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

-

Continue to stir the reaction at room temperature for 4 to 16 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Upon completion, quench the reaction by the slow and careful addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-